molecular formula C15H12N2O3 B11773031 4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester

Cat. No.: B11773031
M. Wt: 268.27 g/mol
InChI Key: UDGYKCVAUGBMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester is a chemical compound with a complex structure that includes both benzooxazole and benzoic acid ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester typically involves the following steps:

    Formation of Benzooxazole Ring: The initial step involves the formation of the benzooxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Amination: The next step involves the introduction of the amino group at the 5-position of the benzooxazole ring. This can be done through a nitration reaction followed by reduction.

    Esterification: Finally, the benzoic acid moiety is introduced through an esterification reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives and other oxidized products.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Amino-benzooxazol-2-yl)-phenol: Similar structure but with a phenol group instead of a benzoic acid ester.

    4-(5-Nitro-benzooxazol-2-yl)-benzoic acid methyl ester: Similar structure but with a nitro group instead of an amino group.

Uniqueness

4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 4-(5-amino-1,3-benzoxazol-2-yl)benzoate

InChI

InChI=1S/C15H12N2O3/c1-19-15(18)10-4-2-9(3-5-10)14-17-12-8-11(16)6-7-13(12)20-14/h2-8H,16H2,1H3

InChI Key

UDGYKCVAUGBMGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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